2-((2,6-二氯苯基)氨基)苯甲酸

描述

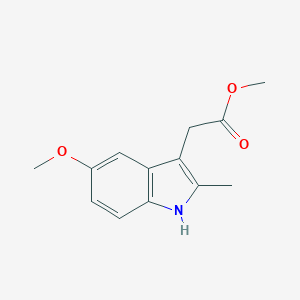

N-(2,6-Dichlorophenyl)anthranilic acid, also known as N-(2,6-Dichlorophenyl)anthranilic acid, is a useful research compound. Its molecular formula is C13H9Cl2NO2 and its molecular weight is 282.12 g/mol. The purity is usually 95%.

The exact mass of the compound N-(2,6-Dichlorophenyl)anthranilic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2,6-Dichlorophenyl)anthranilic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-Dichlorophenyl)anthranilic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

非甾体抗炎药 (NSAID) 开发

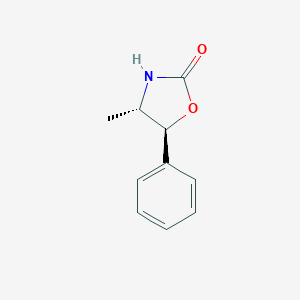

2-((2,6-二氯苯基)氨基)苯甲酸: 是一种潜在的 NSAID . 它是一种双氯芬酸的类似物,双氯芬酸是一种众所周知的 NSAID,并且已被合成用于研究其药理特性。该化合物的抗炎作用正在被探索用于治疗关节炎和急性疼痛等疾病。

多晶型研究

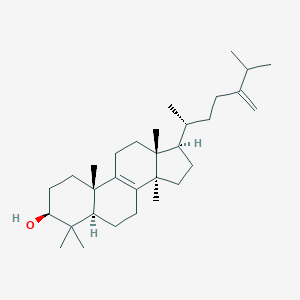

2-((2,6-二氯苯基)氨基)苯甲酸的多晶型现象已被广泛研究 . 研究人员已经研究了双 Cl-CH3 替换对该化合物多晶型形式的影响。这项研究对于理解材料的性质至关重要,因为这些性质会影响其稳定性、溶解度和生物利用度。

共晶盐形成

研究表明,2-((2,6-二氯苯基)氨基)苯甲酸可以形成共晶盐 . 这些共晶可能具有与母体化合物不同的物理化学性质,这可能导致药物性能增强并提供对新药物递送系统的见解。

同晶型和同构性研究

已观察到该化合物与相关体系表现出同晶型和同构性的能力 . 这种特性对于开发新药和预测晶体行为具有重要意义。

分析化学:新斜方晶形式的发现

已发现2-((2,6-二氯苯基)氨基)苯甲酸的一种新的斜方晶形式 . 这有助于分析化学领域,通过更深入地了解该化合物的晶体结构和性质。

构象灵活性分析

2-((2,6-二氯苯基)氨基)苯甲酸的构象灵活性与其类似物相似,一直是研究的主题 . 此分析有助于预测该分子在不同环境中的行为,并可能影响更有效药物的设计。

分子间相互作用研究

希尔施费尔德分析已被用于揭示不同的分子间相互作用,这些相互作用有助于2-((2,6-二氯苯基)氨基)苯甲酸的晶体形式的稳定性 . 了解这些相互作用对于设计更好的药物制剂至关重要。

合成与表征

2-((2,6-二氯苯基)氨基)苯甲酸的合成与表征为其在各种药物应用中的潜在用途提供了宝贵的信息 . 该化合物的合成过程及其通过 X 射线衍射、DSC 和 FT-IR 等技术进行的表征对于确保药物开发中的质量和功效至关重要。

作用机制

Target of Action

2-((2,6-Dichlorophenyl)amino)benzoic acid, also known as Diclofenac Carboxylic Acid, is a potential non-steroidal anti-inflammatory drug

Mode of Action

As a potential non-steroidal anti-inflammatory drug, it may work by reducing the production of prostaglandins, chemicals that cause inflammation, pain, and fever in the body .

Biochemical Pathways

Non-steroidal anti-inflammatory drugs typically inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins .

Result of Action

As a potential non-steroidal anti-inflammatory drug, it may help to reduce inflammation, pain, and fever .

生化分析

Biochemical Properties

The biochemical properties of 2-((2,6-Dichlorophenyl)amino)benzoic acid are largely tied to its role as a potential NSAID As such, it is expected to interact with enzymes and proteins involved in inflammatory processes

Cellular Effects

As a potential NSAID, it is expected to influence cell function by modulating inflammatory pathways

Molecular Mechanism

The molecular mechanism of action of 2-((2,6-Dichlorophenyl)amino)benzoic acid is not well-defined. As a potential NSAID, it may exert its effects at the molecular level through interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression

属性

IUPAC Name |

2-(2,6-dichloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-9-5-3-6-10(15)12(9)16-11-7-2-1-4-8(11)13(17)18/h1-7,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFKIFYBYASEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159750 | |

| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13625-57-5 | |

| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013625575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

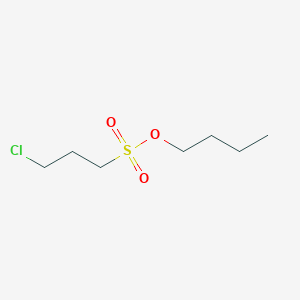

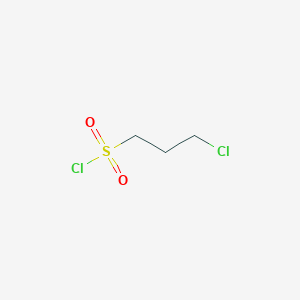

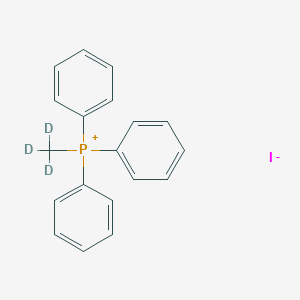

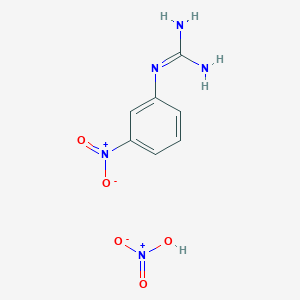

Feasible Synthetic Routes

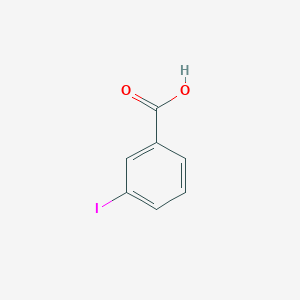

Q1: What is the structural difference between 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA) and 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA), and why is this significant?

A1: 2-DCABA and HDMPA are structural analogs, with the key difference being the substitution of the two methyl groups (-CH3) in HDMPA with chlorine atoms (-Cl) in 2-DCABA at the 2 and 6 positions of the phenyl ring. [] This seemingly small change in structure can significantly influence the compound's physical and chemical properties, such as its crystal packing, solubility, and potentially its biological activity. []

Q2: What polymorphic forms have been observed for 2-DCABA and HDMPA?

A2: Research has shown that 2-DCABA exhibits polymorphism, meaning it can exist in different crystal structures. [] This study successfully harvested a second polymorphic form of HDMPA, adding to the existing knowledge about its solid-state properties. Interestingly, the research also identified isomorphism between the two systems, meaning 2-DCABA and HDMPA can crystallize in similar crystal structures despite their structural differences. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene](/img/structure/B28825.png)